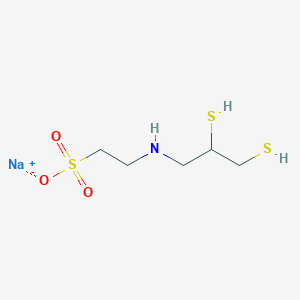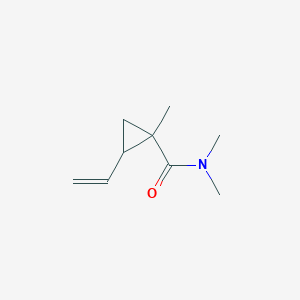
N-(2,3-Dimercaptopropyl)taurine sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dimercaptopropyl)taurine sodium salt, also known as DMTS, is a chelating agent that has been widely used in scientific research for its ability to bind to heavy metals and remove them from biological systems. This compound was first synthesized in the 1980s and has since been studied for its potential therapeutic applications in a variety of diseases.
Mecanismo De Acción
The mechanism of action of N-(2,3-Dimercaptopropyl)taurine sodium salt involves the formation of stable complexes with heavy metals, which are then excreted from the body. N-(2,3-Dimercaptopropyl)taurine sodium salt has a high affinity for mercury and is able to remove it from the brain, liver, and kidneys. It has also been shown to protect against the toxic effects of lead and cadmium.
Efectos Bioquímicos Y Fisiológicos
In addition to its chelating properties, N-(2,3-Dimercaptopropyl)taurine sodium salt has been shown to have a number of biochemical and physiological effects. It has been demonstrated to have antioxidant activity, which may contribute to its protective effects against heavy metal toxicity. N-(2,3-Dimercaptopropyl)taurine sodium salt has also been shown to modulate the activity of certain enzymes, such as acetylcholinesterase and superoxide dismutase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,3-Dimercaptopropyl)taurine sodium salt for lab experiments is its ability to chelate heavy metals, which can interfere with analytical techniques and confound experimental results. However, N-(2,3-Dimercaptopropyl)taurine sodium salt has some limitations as well. It can be difficult to obtain pure N-(2,3-Dimercaptopropyl)taurine sodium salt, and its stability in aqueous solutions can be a challenge.
Direcciones Futuras
There are several future directions for research on N-(2,3-Dimercaptopropyl)taurine sodium salt. One area of interest is its potential therapeutic applications in diseases associated with heavy metal toxicity, such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new chelating agents based on the structure of N-(2,3-Dimercaptopropyl)taurine sodium salt, which may have improved properties and efficacy. Finally, there is a need for further studies on the safety and toxicity of N-(2,3-Dimercaptopropyl)taurine sodium salt, particularly in humans.
Métodos De Síntesis
The synthesis of N-(2,3-Dimercaptopropyl)taurine sodium salt involves the reaction of taurine with 2,3-dimercaptopropanol in the presence of sodium hydroxide. The resulting product is a white crystalline powder that is soluble in water and has a molecular weight of 267.37 g/mol.
Aplicaciones Científicas De Investigación
N-(2,3-Dimercaptopropyl)taurine sodium salt has been extensively studied for its ability to chelate heavy metals, particularly mercury, lead, and cadmium. This property makes it a valuable tool in scientific research, as it can be used to remove these toxic metals from biological samples and prevent their interference with analytical techniques.
Propiedades
Número CAS |
19872-06-1 |
|---|---|
Nombre del producto |
N-(2,3-Dimercaptopropyl)taurine sodium salt |
Fórmula molecular |
C5H12NNaO3S3 |
Peso molecular |
253.3 g/mol |
Nombre IUPAC |
sodium;2-[2,3-bis(sulfanyl)propylamino]ethanesulfonate |
InChI |
InChI=1S/C5H13NO3S3.Na/c7-12(8,9)2-1-6-3-5(11)4-10;/h5-6,10-11H,1-4H2,(H,7,8,9);/q;+1/p-1 |
Clave InChI |
WZUGYSQXOSQMGX-UHFFFAOYSA-M |
SMILES isomérico |
C(CS(=O)(=O)[O-])NCC(CS)S.[Na+] |
SMILES |
C(CS(=O)(=O)[O-])NCC(CS)S.[Na+] |
SMILES canónico |
C(CS(=O)(=O)[O-])NCC(CS)S.[Na+] |
Sinónimos |
Taurine, N-(2,3-dimercaptopropyl)-, sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















